molecular formula C23H22ClN3OS B2519240 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034282-79-4

3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2519240
CAS RN: 2034282-79-4
M. Wt: 423.96
InChI Key: LTLRVLDHRRBZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidinone family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into similar heterocyclic compounds, their synthesis, structural characterization, and potential interactions with biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with the formation of a core structure followed by various functionalization steps. For instance, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves a one-pot reaction that is both experimentally and theoretically investigated . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is achieved by coupling two specific precursors, which yields the final product in good yields . The synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones is catalyzed by a Brønsted-acidic ionic liquid, which serves as a green and reusable catalyst in solvent-free conditions . These methods highlight the importance of catalysts and reaction conditions in the synthesis of complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is typically characterized using various spectroscopic techniques and X-ray crystallography. For example, the structural characterization of the compound in paper includes FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction methods. The molecular geometry is optimized using density functional theory (DFT), which provides detailed information about geometric parameters, vibrational wavenumbers, and chemical shifts . These techniques are essential for confirming the structure of synthesized compounds and for understanding their electronic properties.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be studied through their interactions with biological targets or through their participation in further chemical reactions. Docking studies, as mentioned in paper , are a computational method used to predict the interaction between a compound and a biological target, which can provide insights into the potential therapeutic applications of the compound. The reactivity can also be inferred from the synthesis process, where specific functional groups are introduced or modified to achieve the desired chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. Theoretical calculations, such as those performed in paper , can predict properties like molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties. These properties are important for understanding the behavior of the compounds under different physical conditions and their potential applications in materials science or as pharmaceuticals.

Scientific Research Applications

Nonlinear Optical Applications

Research into thiopyrimidine derivatives, including compounds structurally related to "3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one," has shown promising applications in nonlinear optics (NLO). These studies focus on density functional theory (DFT) findings that demonstrate significant NLO properties, suggesting potential for optoelectronic applications. The investigation into these derivatives' electronic, linear, and NLO properties, using both theoretical (DFT/TDDFT) and experimental methods, confirms their considerable NLO character and recommends their use in high-tech optoelectronic applications (Hussain et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Studies have also explored the synthesis and biological evaluation of coumarin derivatives, indicating the broader context in which pyrrolo[3,2-d]pyrimidin-4(5H)-one compounds could be applied. While not directly related to the exact compound , these investigations into coumarin derivatives highlight a methodological approach to discovering new pharmaceutical agents with antimicrobial activity (Al-Haiza et al., 2003).

Material Science and Photovoltaic Applications

Research on the phase diagram of P3HT/PCBM blends in the context of photovoltaic applications provides insights into the solubility and morphological stability of materials used in solar cells. This work, although not directly mentioning the compound, underscores the importance of understanding material properties for developing stable and efficient photovoltaic devices (Zhao et al., 2009).

Synthesis and Characterization of Pyrimidine Derivatives

Further research into pyrimidine derivatives, including n-butyl THPM, focuses on their synthesis, characterization, and potential applications in pharmaceuticals. These studies reveal the structural stability and reactivity of such compounds, which could be relevant for developing new drugs or materials with specific desired properties (Vyas et al., 2013).

properties

IUPAC Name

3-butyl-2-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-2-3-13-27-22(28)21-20(19(14-25-21)17-7-5-4-6-8-17)26-23(27)29-15-16-9-11-18(24)12-10-16/h4-12,14,25H,2-3,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLRVLDHRRBZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.